Pyridoxal 3-sulfate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

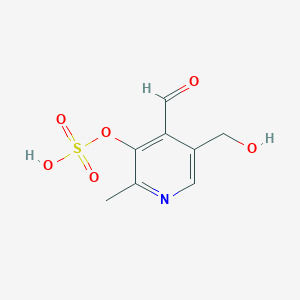

Pyridoxal 3-sulfate, also known as this compound, is a useful research compound. Its molecular formula is C8H9NO6S and its molecular weight is 247.23 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex - Vitamin B 6 - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Metabolic Functions

Pyridoxal 3-sulfate is primarily known for its involvement in amino acid metabolism and neurotransmitter synthesis. As a coenzyme, it participates in transamination reactions, which are essential for the synthesis and degradation of amino acids. This function is critical in various physiological processes, including:

- Neurotransmitter Synthesis : PLS is vital for synthesizing neurotransmitters such as serotonin, dopamine, and gamma-aminobutyric acid (GABA). Deficiencies in PLS can lead to neurological disorders due to impaired neurotransmitter production .

- Hemoglobin Formation : PLS plays a role in heme synthesis, which is crucial for oxygen transport in the blood. Its involvement in this process underscores its importance in maintaining adequate oxygen levels in tissues .

Therapeutic Applications

Recent studies have explored the therapeutic potential of this compound in various health conditions:

- Antioxidant Properties : PLS exhibits antioxidant activity, which may help mitigate oxidative stress-related diseases. Research indicates that PLS can reduce oxidative damage by scavenging free radicals, thereby protecting cellular components from damage .

- Cancer Research : In silico studies have suggested that PLS derivatives may have anticancer properties. For instance, cobalt(III) complexes derived from pyridoxal were evaluated for their potential as anticancer agents through interactions with DNA and other biological targets . These findings indicate that PLS could be a promising candidate for developing novel cancer therapies.

- Neurological Disorders : Given its role in neurotransmitter synthesis, PLS has been investigated for its potential benefits in treating neurological disorders such as depression and epilepsy. Supplementation with vitamin B6 (in the form of PLS) has shown positive effects on mood stabilization and seizure control .

Biomarker for Health Assessment

This compound serves as an important biomarker for assessing vitamin B6 status in the body. Its levels can provide insights into an individual's nutritional status and metabolic health:

- Urinary Excretion Studies : Research has shown that urinary concentrations of this compound correlate with dietary intake of vitamin B6. Elevated levels may indicate excessive intake or supplementation, while low levels could signify deficiency .

- Clinical Diagnostics : Measuring PLS levels can aid in diagnosing conditions related to vitamin B6 metabolism disorders and monitoring treatment efficacy in patients receiving vitamin B6 supplementation or therapy .

Case Studies and Research Findings

The following table summarizes key findings from various studies on this compound applications:

Analyse Des Réactions Chimiques

Metabolic Pathways and Urinary Excretion

Pyridoxal 3-sulfate is a primary urinary metabolite of vitamin B6 in certain species, such as domestic cats. Studies demonstrate that at low pyridoxine intakes (0.97 µmol/day), PLS concentrations in urine can exceed those of pyridoxine 3-sulfate . This highlights its role in B6 metabolism under physiological conditions.

Key Reaction Pathways

- Sulfation : Pyridoxal undergoes sulfation at the 3-hydroxy group, forming PLS .

- Excretion : PLS is excreted in urine, with its concentration influenced by dietary B6 intake .

| Parameter | Value (µmol/day) |

|---|---|

| Pyridoxine intake | 0.97–490 |

| PLS excretion | Dominant at low intake |

Catalytic Roles in Amino Acid Metabolism

PLS participates in PLP-dependent enzyme reactions, including transamination and decarboxylation. A key example is its role in the breakdown of cysteine .

Mechanism of Cysteine Catabolism

- Thiazolidine Formation : PLS reacts with cysteine to form a thiazolidine intermediate via Schiff base formation and ring closure .

- Hemimercaptal Intermediates : The thiol group of cysteine can also form a hemimercaptal, confirmed by ¹H-NMR and UV–Vis spectroscopy .

- Regeneration : Under physiological conditions, PLS regenerates itself, acting as a catalyst for H₂S production .

UV–Vis Spectroscopic Evidence

| Absorption Peak (nm) | Assignment |

|---|---|

| 388 | Aldehyde group of PLS |

| 333 | Thiazolidine ring |

| 401 | Schiff base aldimine |

Enzyme-Independent Catalysis

Recent studies reveal that PLS can catalyze cysteine breakdown without enzymes, bases, or metal ions. This process involves three steps:

- Schiff Base Formation : PLS reacts with cysteine to form a Schiff base (aldimine) within 2 hours .

- Ring Closure : The aldimine cyclizes to form a stable thiazolidine ring .

- Hydrolysis : The thiazolidine undergoes hydrolysis to regenerate PLS and produce H₂S .

Kinetic Data

| Reaction Step | Time (h) | Absorption Peak (nm) |

|---|---|---|

| Schiff base formation | 2 | 401 |

| Thiazolidine formation | 24 | 333 |

| PLS regeneration | 14 | 388 (reappearance) |

Structural and Spectroscopic Insights

X-ray crystallography and spectroscopic studies provide structural validation of PLS intermediates:

- Thiazolidine Conformation : The C3–C4–C4′=Nα dihedral angle in the thiazolidine intermediate is approximately −101.8°, indicating perpendicular alignment between the pyridine ring and the intermediate .

- Protonation Effects : The Schiff base aldimine is detectable in D₂O but unstable in PBS, explaining discrepancies between NMR and UV–Vis data .

Comparison with PLP-Dependent Enzymes

PLS exhibits distinct catalytic behaviors compared to PLP enzymes:

Propriétés

Numéro CAS |

107467-08-3 |

|---|---|

Formule moléculaire |

C8H9NO6S |

Poids moléculaire |

247.23 g/mol |

Nom IUPAC |

[4-formyl-5-(hydroxymethyl)-2-methylpyridin-3-yl] hydrogen sulfate |

InChI |

InChI=1S/C8H9NO6S/c1-5-8(15-16(12,13)14)7(4-11)6(3-10)2-9-5/h2,4,10H,3H2,1H3,(H,12,13,14) |

Clé InChI |

XDBPDBYGCCFJLZ-UHFFFAOYSA-N |

SMILES |

CC1=NC=C(C(=C1OS(=O)(=O)O)C=O)CO |

SMILES canonique |

CC1=NC=C(C(=C1OS(=O)(=O)O)C=O)CO |

Key on ui other cas no. |

107467-08-3 |

Synonymes |

pyridoxal 3-sulfate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.